N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 953170-86-0
VCID: VC4595165
InChI: InChI=1S/C16H22N2O/c19-16(14-5-6-14)17-10-9-13-3-7-15(8-4-13)18-11-1-2-12-18/h3-4,7-8,14H,1-2,5-6,9-12H2,(H,17,19)
SMILES: C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3CC3
Molecular Formula: C16H22N2O
Molecular Weight: 258.365

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide

CAS No.: 953170-86-0

Cat. No.: VC4595165

Molecular Formula: C16H22N2O

Molecular Weight: 258.365

* For research use only. Not for human or veterinary use.

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide - 953170-86-0

Specification

CAS No. 953170-86-0
Molecular Formula C16H22N2O
Molecular Weight 258.365
IUPAC Name N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]cyclopropanecarboxamide
Standard InChI InChI=1S/C16H22N2O/c19-16(14-5-6-14)17-10-9-13-3-7-15(8-4-13)18-11-1-2-12-18/h3-4,7-8,14H,1-2,5-6,9-12H2,(H,17,19)
Standard InChI Key YETLTDNXMWIKPN-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3CC3

Introduction

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide is a complex organic compound featuring a pyrrolidine ring, a phenethyl group, and a cyclopropanecarboxamide moiety. This compound has garnered significant interest in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. It is primarily used as a building block in the synthesis of more complex molecules and is studied for various therapeutic applications, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide typically involves several key steps, utilizing various organic chemistry methods. In industrial settings, optimization techniques such as continuous flow synthesis and catalyst use are employed to enhance yield and purity. The conditions for these reactions may vary depending on the specific reagents used, but they typically require controlled temperatures and reaction times to ensure successful synthesis.

Synthesis Steps

  • Starting Materials: The synthesis begins with appropriate starting materials, often involving a pyrrolidine derivative and a phenethyl moiety.

  • Coupling Reactions: The pyrrolidine and phenethyl components are coupled using suitable reagents.

  • Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety is introduced through further chemical transformations.

Potential Applications

N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide has several potential applications in both academic and industrial research settings. Its unique structure allows it to be used as a building block for synthesizing more complex molecules with therapeutic potential. Research continues into optimizing its synthesis and exploring its full range of biological activities, particularly in areas such as antimicrobial and anticancer treatments.

Potential Therapeutic Areas

Therapeutic AreaPotential Use
AntimicrobialInhibiting microbial growth
AnticancerTargeting cancer cell lines
NeuropharmacologyModulating neurotransmitter systems

Mechanism of Action

The mechanism of action for N-(4-(pyrrolidin-1-yl)phenethyl)cyclopropanecarboxamide involves its interaction with biological targets at the molecular level. It is hypothesized that the compound may exert effects through modulation of receptor activity or interference with specific metabolic pathways. Compounds with similar structures often interact with neurotransmitter systems or cellular signaling pathways, suggesting implications in neuropharmacology or cancer treatment.

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